molecular formula C144H184N42O27S2 B12376124 H-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-OH

H-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-OH

Cat. No.: B12376124
M. Wt: 2999.4 g/mol
InChI Key: JUMBSSVFFQMBCS-UARLQGAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-OH is a peptide composed of a sequence of amino acids. This peptide sequence includes arginine, cysteine, tryptophan, glycine, and tyrosine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Final removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. The process is scalable and can be adapted for the production of various peptide sequences.

Chemical Reactions Analysis

Types of Reactions

The peptide H-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-OH can undergo several types of chemical reactions:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be modified through substitution reactions, often using specific reagents to target particular side chains.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or air oxidation.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the target residue, such as iodoacetamide for cysteine modification.

Major Products Formed

    Disulfide bonds: Formed between cysteine residues.

    Modified peptides: Resulting from substitution reactions on specific amino acid side chains.

Scientific Research Applications

Chemistry

    Peptide synthesis: Used as a model compound for studying peptide synthesis techniques and optimizing reaction conditions.

Biology

    Protein-protein interactions: Studied for its role in mimicking natural protein interactions.

    Cell signaling: Investigated for its potential to modulate cell signaling pathways.

Medicine

    Therapeutic peptides: Explored for its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.

    Drug delivery: Used in research on peptide-based drug delivery systems.

Industry

    Biotechnology: Applied in the development of biotechnological products, including biosensors and diagnostic tools.

Mechanism of Action

The peptide H-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-OH exerts its effects through interactions with specific molecular targets. These interactions can include binding to receptors or enzymes, leading to modulation of signaling pathways. The presence of multiple arginine and tryptophan residues suggests potential interactions with negatively charged molecules or hydrophobic regions in proteins.

Comparison with Similar Compounds

Similar Compounds

    H-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-OH: A shorter version of the peptide with similar properties.

    H-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-Arg-Arg-Arg-OH: Another variant with a slightly different sequence.

Uniqueness

The unique sequence of H-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-OH provides specific structural and functional properties that distinguish it from other peptides. The presence of multiple arginine and tryptophan residues may enhance its binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C144H184N42O27S2

Molecular Weight

2999.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C144H184N42O27S2/c145-97(19-9-53-158-139(146)147)121(195)172-102(24-10-54-159-140(148)149)124(198)174-105(27-13-57-162-143(154)155)127(201)185-117(75-214)136(210)182-114(67-85-71-166-100-22-7-3-17-95(85)100)134(208)180-112(65-83-69-164-98-20-5-1-15-93(83)98)122(196)168-73-119(193)170-107(59-77-29-41-87(187)42-30-77)129(203)177-110(62-80-35-47-90(190)48-36-80)132(206)179-109(61-79-33-45-89(189)46-34-79)131(205)176-104(26-12-56-161-142(152)153)126(200)173-103(25-11-55-160-141(150)151)125(199)175-106(28-14-58-163-144(156)157)128(202)186-118(76-215)137(211)183-115(68-86-72-167-101-23-8-4-18-96(86)101)135(209)181-113(66-84-70-165-99-21-6-2-16-94(84)99)123(197)169-74-120(194)171-108(60-78-31-43-88(188)44-32-78)130(204)178-111(63-81-37-49-91(191)50-38-81)133(207)184-116(138(212)213)64-82-39-51-92(192)52-40-82/h1-8,15-18,20-23,29-52,69-72,97,102-118,164-167,187-192,214-215H,9-14,19,24-28,53-68,73-76,145H2,(H,168,196)(H,169,197)(H,170,193)(H,171,194)(H,172,195)(H,173,200)(H,174,198)(H,175,199)(H,176,205)(H,177,203)(H,178,204)(H,179,206)(H,180,208)(H,181,209)(H,182,210)(H,183,211)(H,184,207)(H,185,201)(H,186,202)(H,212,213)(H4,146,147,158)(H4,148,149,159)(H4,150,151,160)(H4,152,153,161)(H4,154,155,162)(H4,156,157,163)/t97-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-/m0/s1

InChI Key

JUMBSSVFFQMBCS-UARLQGAOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CC8=CNC9=CC=CC=C98)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CS)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC8=CNC9=CC=CC=C98)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.